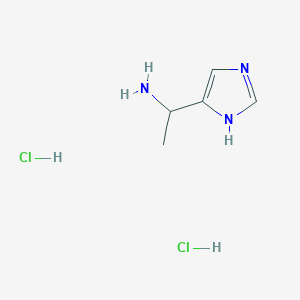

1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1965309-70-9 |

|---|---|

Molecular Formula |

C5H10ClN3 |

Molecular Weight |

147.60 g/mol |

IUPAC Name |

1-(1H-imidazol-5-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C5H9N3.ClH/c1-4(6)5-2-7-3-8-5;/h2-4H,6H2,1H3,(H,7,8);1H |

InChI Key |

JXSHTWCFEGBMGH-UHFFFAOYSA-N |

SMILES |

CC(C1=CN=CN1)N.Cl.Cl |

Canonical SMILES |

CC(C1=CN=CN1)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of imidazole derivatives with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

- Chemistry: In chemistry, 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride serves as a crucial building block in synthesizing complex molecules. The imidazole ring's ability to undergo various chemical reactions makes it a valuable component in creating novel compounds with tailored properties.

- Biology: This compound is instrumental in studying enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate how it interacts with biological systems, offering insights into enzymatic activities and metabolic processes.

- Medicine: In medicine, 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride acts as a precursor for synthesizing pharmaceutical compounds and therapeutic agents. Its structural features are exploited to design and develop drugs targeting various diseases.

- Industry: The industrial applications of 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride are diverse, ranging from the production of agrochemicals to dyes and polymers. It enhances the properties of these products, contributing to advancements in agriculture, material science, and other sectors.

Pharmaceutical Development

1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride is a key intermediate in synthesizing pharmaceuticals, especially drugs targeting neurological disorders . Its unique chemical properties allow it to be incorporated into drug molecules that can interact with neurological targets . Researchers also utilize this compound in studies related to enzyme inhibition and receptor binding, showcasing its relevance in designing therapeutic agents .

Role in Synthesis and Antibacterial Activity

1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride is involved in synthesizing imidazole derivatives with significant antibacterial activity . Imidazole-based compounds have been identified as effective inhibitors of bacterial growth, making them potential candidates for novel antibacterial agents .

Material Science

Beyond pharmaceuticals and biochemistry, 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride is used in material science for formulating advanced materials like polymers and coatings . It enhances properties such as durability and chemical resistance, making it valuable in developing materials for various applications .

Agrochemicals

1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride is used in creating agrochemicals, improving crop protection products and contributing to more sustainable agricultural practices .

Diagnostic Tools

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an agonist or antagonist at certain receptor sites, modulating biological responses. The pathways involved can include signal transduction cascades, leading to various physiological effects .

Comparison with Similar Compounds

Structural Modifications and Key Properties

The following table summarizes critical differences between 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride and its analogs:

Functional and Pharmacological Differences

- Substituent Effects: Cyclopropyl Group (): The cyclopropyl substituent increases steric bulk and metabolic stability, making it suitable for drug candidates requiring prolonged half-lives . Methylthio Group (): The methylthio modification at the 2-position may influence electronic properties and receptor binding, useful in targeting enzymes like cytochrome P450 .

Core Heterocycle Differences :

- Salt Form: Dihydrochloride salts (e.g., the main compound and ) generally offer higher aqueous solubility compared to monohydrochloride analogs (e.g., ), critical for in vitro assays .

Biological Activity

1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride, also known as Histamine dihydrochloride, is a compound of significant interest in various scientific fields due to its biological activity and potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with histamine receptors, specifically:

- Histamine Receptor Interaction : It binds to histamine receptors (H1, H2, H3, and H4), leading to various physiological responses depending on the receptor type activated.

- Biochemical Pathways : The activation of these receptors triggers several pathways involved in:

- Regulation of gastric acid secretion

- Smooth muscle contraction

- Vasodilation

- Modulation of immune responses.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is rapidly metabolized and excreted. Its bioavailability can be influenced by factors such as:

- Environmental pH : The effectiveness can vary with changes in pH levels.

- Presence of Other Substances : Interactions with other compounds can alter its activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride. For instance:

- In vitro Studies : Compounds similar to this imidazole derivative have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae .

Anticancer Activity

Research has also explored the potential anticancer effects of imidazole derivatives:

- Xenograft Models : Compounds containing imidazole scaffolds have been reported to delay the growth of cancer xenografts in mice, indicating potential for further development as anticancer agents .

Case Studies

Several studies have investigated the biological activities associated with imidazole derivatives:

Applications in Research and Industry

The compound is widely utilized across various fields:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1H-Imidazol-5-yl)ethan-1-amine dihydrochloride, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves imidazole ring formation followed by functionalization. A common approach includes:

Cyclization : Nickel-catalyzed addition to nitriles, proto-demetallation, and dehydrative cyclization to form the imidazole core .

Amine Functionalization : Reaction of the imidazole intermediate with ethylamine under acidic conditions, followed by dihydrochloride salt precipitation.

- Critical Parameters : Temperature control (e.g., 0–5°C during amine coupling), solvent selection (e.g., ethanol for solubility), and stoichiometric ratios (e.g., excess HCl for salt formation) significantly impact yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton environments and carbon backbone, with imidazole protons typically appearing at δ 7.0–8.5 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm dihydrochloride salt formation and hydrogen bonding patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 156.08 for the free base) .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Target Selection : Prioritize enzymes with imidazole-binding pockets (e.g., histidine decarboxylase, cytochrome P450).

- Assay Design : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) with IC determination via dose-response curves.

- Control Experiments : Include positive controls (e.g., known imidazole inhibitors) and validate results with orthogonal methods like ITC (isothermal titration calorimetry) .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to address low yields in the final dihydrochloride precipitation step?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance HCl solubility and salt crystallization .

- pH Control : Adjust reaction pH to 2–3 using concentrated HCl, monitored via in-line pH probes.

- Crystallization Additives : Introduce seed crystals or anti-solvents (e.g., diethyl ether) to promote nucleation .

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare computed -NMR chemical shifts (using B3LYP/6-31G**) with experimental data to identify tautomeric or protonation state mismatches .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange broadening (e.g., imidazole ring puckering) .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen derivatives against target vs. off-target binding sites (e.g., histamine receptors).

- QSAR Analysis : Correlate substituent electronegativity or steric bulk with activity using partial least squares regression .

Q. What experimental approaches validate the compound’s stability under physiological conditions for in vitro studies?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH 1–13, UV light, and elevated temperatures (40–60°C) for 24–72 hours.

- LC-MS Monitoring : Track degradation products (e.g., free imidazole or ethylamine) to identify hydrolysis or oxidation pathways .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral analysis methods are recommended?

- Methodological Answer :

- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane:isopropanol mobile phases.

- Circular Dichroism (CD) : Compare experimental CD spectra with reference data for enantiomer identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.